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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)azetidin-2-one

CAS No.: 21161-20-6

Cat. No.: B1359671

Get Quote

Technical Profile: 4-(4-Chlorophenyl)azetidin-2-one[1][2][3]

Executive Summary: The Ezetimibe Scaffold
4-(4-Chlorophenyl)azetidin-2-one (CAS 21161-20-6) acts as the pharmacophore anchor for a

class of cholesterol absorption inhibitors, most notably Ezetimibe (Zetia). Unlike traditional

statins that inhibit HMG-CoA reductase in the liver, derivatives of this scaffold target the

Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.

This guide details the chemical properties, synthetic pathways, and reactivity profile of this

critical beta-lactam intermediate. Its strained four-membered ring dictates its unique reactivity—

making it both a potent biological warhead and a synthetic challenge requiring precise handling

to prevent premature hydrolysis.

Structural & Physicochemical Profile
The molecule features a 2-azetidinone (beta-lactam) ring substituted at the C4 position with a

p-chlorophenyl group. The electron-withdrawing chlorine atom and the strained lactam ring

define its chemical behavior.
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Property Value / Description

CAS Number 21161-20-6

IUPAC Name 4-(4-chlorophenyl)azetidin-2-one

Molecular Formula C₉H₈ClNO

Molecular Weight 181.62 g/mol

Physical State Solid (White to off-white crystalline powder)

Solubility
Soluble in DMSO, DCM, MeOH; Insoluble in

Water

Key Functional Groups Beta-lactam (cyclic amide), Aryl chloride

Stereochemistry
Contains one chiral center at C4 (racemic or

enantiopure depending on synthesis)

Synthetic Pathways: The Staudinger Cycloaddition
The industrial "gold standard" for synthesizing the 2-azetidinone core is the Staudinger Ketene-

Imine Cycloaddition. This [2+2] thermal cycloaddition offers high diastereoselectivity (typically

cis or trans depending on conditions and substituents).

Mechanism of Action
Imine Formation: Condensation of 4-chlorobenzaldehyde with an amine (e.g., p-anisidine for

protected intermediates) yields the Schiff base.

Ketene Generation: An acid chloride (e.g., acetyl chloride) is treated with a base

(triethylamine) to generate a ketene in situ.

Cycloaddition: The nucleophilic imine attacks the electrophilic ketene (orthogonal approach),

forming a zwitterionic intermediate that collapses into the four-membered lactam ring.
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Figure 1: The Staudinger synthesis pathway via zwitterionic intermediate.

Chemical Reactivity & Functionalization
The 4-membered lactam ring possesses significant ring strain (~25-27 kcal/mol), making it

susceptible to nucleophilic attack. However, for drug development, the goal is often N-alkylation

or C3-functionalization without breaking the ring.

A. N-Alkylation (The Ezetimibe Route)
The amide nitrogen (N1) is weakly acidic (pKa ~15-17). Treatment with a strong base (e.g.,

LiHMDS or KOH/Phase Transfer Catalyst) allows for alkylation with alkyl halides.

Target: Introduction of the fluorophenyl-propyl side chain essential for NPC1L1 binding.

B. Hydrolysis (Degradation Pathway)
Under strongly acidic or basic conditions, the ring opens to form the corresponding beta-amino

acid. This is the primary degradation pathway and must be mitigated during storage.

C. C3-Functionalization
The C3 position (alpha to carbonyl) can be functionalized via enolate chemistry to introduce

hydroxyl or alkyl groups, creating chiral centers critical for potency.
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Functionalization Degradation
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Figure 2: Divergent reactivity pathways: Functionalization vs. Degradation.[4][5]

Therapeutic Applications: Cholesterol Absorption
Inhibition[7][8][9]
The 4-aryl-2-azetidinone scaffold is the defining feature of Ezetimibe.

Mechanism: It blocks the NPC1L1 sterol transporter in the jejunal brush border.

SAR (Structure-Activity Relationship):

The C4-phenyl group (with 4-Cl or 4-F) is essential for hydrophobic pocket binding.

The N1-substituent dictates metabolic stability and prevents glucuronidation at the wrong

site.

The beta-lactam ring acts as a rigid scaffold that positions the aryl groups in the correct

spatial orientation to lock the transporter conformation.

Analytical Fingerprinting
To verify the identity of 4-(4-chlorophenyl)azetidin-2-one, rely on the following spectral

signatures:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1359671/docs?utm_src=pdf-body-img#4-4-chlorophenyl-azetidin-2-one-chemical-properties
https://www.derpharmachemica.com/pharma-chemica/synthesis-characterisation-of-some-derivatives-of-34chlorophenyl-sulfonyl-propane-hydrazide.pdf
https://pubmed.ncbi.nlm.nih.gov/18662024/
https://www.benchchem.com/product/b1359671/docs?utm_src=pdf-body#4-4-chlorophenyl-azetidin-2-one-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy:

C=O Stretch: A sharp, intense band at 1740–1760 cm⁻¹. This is higher than typical amides

(usually ~1650-1690 cm⁻¹) due to ring strain.

¹H NMR (CDCl₃, 300/400 MHz):

H3/H4 Protons: Look for a distinctive coupling pattern.

Trans isomer: J ≈ 2.0–2.5 Hz.

Cis isomer: J ≈ 5.0–6.0 Hz.

Aromatic Region: Two doublets (AA'BB' system) for the p-chlorophenyl group around δ

7.2–7.4 ppm.

NH Proton: Broad singlet around δ 6.0–7.5 ppm (concentration dependent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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